molecular formula C19H16O5 B12882288 1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one CAS No. 106206-63-7

1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one

Cat. No.: B12882288
CAS No.: 106206-63-7
M. Wt: 324.3 g/mol
InChI Key: FCAWZCPCUJNEKG-UHFFFAOYSA-N
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Description

1-(6-Hydroxy-2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)ethanone is a complex organic compound with a unique structure that includes a benzofuran core, a hydroxy group, and a methoxybenzoyl moiety

Preparation Methods

The synthesis of 1-(6-Hydroxy-2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)ethanone typically involves multiple steps, including acetylation, aldolization, cyclization, and hydrolysis reactions. One common synthetic route starts with the reaction of 4-methoxybenzaldehyde with a suitable precursor under basic conditions, followed by cyclization to form the benzofuran core . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-(6-Hydroxy-2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in disease processes. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

1-(6-Hydroxy-2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)ethanone can be compared with similar compounds such as:

Conclusion

1-(6-Hydroxy-2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)ethanone is a compound of significant interest due to its unique structure and potential applications in various fields

Properties

CAS No.

106206-63-7

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

1-[6-hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethanone

InChI

InChI=1S/C19H16O5/c1-10-14-8-15(11(2)20)16(21)9-17(14)24-19(10)18(22)12-4-6-13(23-3)7-5-12/h4-9,21H,1-3H3

InChI Key

FCAWZCPCUJNEKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC(=C(C=C12)C(=O)C)O)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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